Isoleucyl-Tryptophan
Overview
Description
Isoleucyl-Tryptophan is a dipeptide composed of isoleucine and tryptophan . It is an incomplete breakdown product of protein digestion or protein catabolism . The coordination complex of the dipeptide isoleucyl-tryptophan with Fe(II) possesses immunostimulating activity and is effective for treating iron- and immunodeficiency and pulmonary, rheumatological, and urological diseases .
Synthesis Analysis
The synthesis of Isoleucyl-Tryptophan involves complex metabolic pathways. For instance, cytoplasmic isoleucyl tRNA synthetase plays a critical role in the synthesis of Isoleucyl-Tryptophan . The enzyme is involved in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .
Molecular Structure Analysis
The molecular formula of Isoleucyl-Tryptophan is C17H23N3O3 . It is a dipeptide formed from L-isoleucine and L-tryptophan residues . The 3D structure of Isoleucyl-Tryptophan can be analyzed using various analytical techniques .
Chemical Reactions Analysis
The chemical reactions involving Isoleucyl-Tryptophan are complex and involve various stages. For instance, the development of quantitative assays for Isoleucyl-Tryptophan– Fe(II) using the Fe(II) ion and the tryptophan indole moiety has been reported .
Physical And Chemical Properties Analysis
The molecular weight of Isoleucyl-Tryptophan is 317.4 g/mol . Its physical and chemical properties can be analyzed using various analytical techniques .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Isoleucyl-Tryptophan is used in the study of interactions between cyclodextrins and individual peptides originating from enzymatically hydrolyzed food proteins . The application of hydrolysates in foods is limited due to their notable bitter taste, which is attributed to aromatic and hydrophobic amino acid residues .
Methods of Application or Experimental Procedures
NMR and UV-/fluorescence measurements were performed to investigate these interactions . The hydrophobic side chain of aromatic amino acids penetrates directly into the cavity of the cyclodextrins .
Results or Outcomes
The strength of these complexes increased for tryptophan within the sequence of dipeptides, especially in C-terminal position . Initial investigations on the taste of rice protein hydrolysate have shown that the addition of cyclodextrins significantly reduced its bitterness .
Application in Biochemistry
Specific Scientific Field
Summary of the Application
A method has been developed for selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This platform enables systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules .
Methods of Application or Experimental Procedures
The method, called Trp-CLiC, uses tryptophan chemical ligation by cyclization . It was inspired by bacteria and plants, which use tryptophan to produce proteins, hormones, and vitamins based on diverse reactivities of its indole side chain .
Results or Outcomes
The Trp-CLiC method enables systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .
Application in Pharmaceutical Chemistry
Specific Scientific Field
Summary of the Application
The coordination complex of the dipeptide Isoleucyl-Tryptophan with Fe (II) possesses immunostimulating activity and is effective for treating iron- and immunodeficiency and pulmonary, rheumatological, and urological diseases .
Methods of Application or Experimental Procedures
Quantitative assays for Isoleucyl-Tryptophan– Fe (II) were developed using the Fe (II) ion and the tryptophan indole moiety . The standardization parameters of a reference sample, drug substance, and its dosage form are determined .
Results or Outcomes
The complex Isoleucyl-Tryptophan–Fe (II) exhibited high immunomodulating activity for treating pulmonary, rheumatological, and urological diseases . It exerted a positive effect not only on the immune system but also on hematopoiesis and was efficacious for treating iron- and immuno-deficiencies .
Application in Proteomics
Specific Scientific Field
Summary of the Application
A broadly applicable method allows selective, rapid and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This platform enables systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules .
Methods of Application or Experimental Procedures
The method, called Trp-CLiC, uses tryptophan chemical ligation by cyclization . It was inspired by bacteria and plants, which use tryptophan to produce proteins, hormones, and vitamins based on diverse reactivities of its indole side chain .
Results or Outcomes
The Trp-CLiC method enables systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .
Application in Immunology
Specific Scientific Field
Summary of the Application
The coordination complex of the dipeptide Isoleucyl-Tryptophan with Fe (II) possesses immunostimulating activity and is effective for treating iron- and immunodeficiency .
Methods of Application or Experimental Procedures
Quantitative assays for Isoleucyl-Tryptophan– Fe (II) were developed using the Fe (II) ion and the tryptophan indole moiety . The standardization parameters of a reference sample, drug substance, and its dosage form are determined .
Results or Outcomes
The complex Isole-Trp–Fe (II) exhibited high immunomodulating activity for treating pulmonary, rheumatological, and urological diseases . It exerted a positive effect not only on the immune system but also on hematopoiesis and was efficacious for treating iron- and immuno-deficiencies .
Application in Protein-Mediated Phase Separation
Specific Scientific Field
Protein-Mediated Phase Separation
Summary of the Application
A broadly applicable method allows selective, rapid and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This platform enables systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .
Methods of Application or Experimental Procedures
The method, called Trp-CLiC, uses tryptophan chemical ligation by cyclization . It was inspired by bacteria and plants, which use tryptophan to produce proteins, hormones and vitamins based on diverse reactivities of its indole side chain .
Results or Outcomes
The Trp-CLiC method enables systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .
Safety And Hazards
Future Directions
The future directions of Isoleucyl-Tryptophan research involve its potential use in treating various diseases. For instance, two isoacceptor tRNAs that decode synonymous codons become modulated in opposing directions during breast cancer progression . Also, the development of new peptide-based drugs, which are used in various medical areas, is a rapidly emerging direction in pharmaceutical science and practice .
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRPESWOSNFUCJ-LKTVYLICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101029559 | |
Record name | L-Isoleucyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoleucyl-Tryptophan | |
CAS RN |
13589-06-5 | |
Record name | L-Isoleucyl-L-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Isoleucyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-ISOLEUCYL-L-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY4YUP87RZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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